molecular formula C19H17FN4O5S B11480292 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11480292
M. Wt: 432.4 g/mol
InChI Key: AYYHIPSYVDQYRF-UHFFFAOYSA-N
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Description

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the reaction of the oxadiazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorobenzamide Moiety: The final step involves coupling the benzenesulfonyl oxadiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted fluorobenzamide derivatives.

Mechanism of Action

The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17FN4O5S

Molecular Weight

432.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O5S/c20-14-6-4-5-13(11-14)17(25)21-9-10-22-18(26)19-23-16(24-29-19)12-30(27,28)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,21,25)(H,22,26)

InChI Key

AYYHIPSYVDQYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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